molecular formula C15H21NO5 B6343052 (S)-2-(Boc-Amino)-3-(3-hydroxyphenyl)propionic acid methyl ester CAS No. 900800-02-4

(S)-2-(Boc-Amino)-3-(3-hydroxyphenyl)propionic acid methyl ester

Cat. No.: B6343052
CAS No.: 900800-02-4
M. Wt: 295.33 g/mol
InChI Key: KNOXVYSIGXFFRD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-ethanolamine is a type of amine protected, difunctional reagent . It’s often employed in the synthesis of phosphatidyl ethanolamines and ornithine .


Molecular Structure Analysis

The linear formula of N-Boc-ethanolamine is (CH3)3COCONHCH2CH2OH . Its molecular weight is 161.20 .


Chemical Reactions Analysis

N-Boc-ethanolamine is used as a cross-linking reagent in various chemical reactions .


Physical and Chemical Properties Analysis

N-Boc-ethanolamine is a viscous liquid with a density of 1.042 g/mL at 25 °C . Its refractive index is 1.449 (lit.) .

Scientific Research Applications

Biotechnological Routes and Derivatives

Biotechnological Production from Biomass
Lactic acid, produced via the fermentation of biomass sugars, serves as a precursor for various chemicals including lactate ester, showcasing the potential of biotechnological routes in synthesizing esters from hydroxycarboxylic acids (Gao, Ma, & Xu, 2011).

Health and Environmental Impacts

Antioxidant and Anti-inflammatory Properties
Caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid, is noted for its therapeutic potential in inflammation and cancer, indicating the importance of ester derivatives of hydroxy acids in medical research (Murtaza, Sajjad, Mehmood, Shah, & Siddiqi, 2014).

Food Safety and Chemistry

Fatty Acid Esters and Food Safety
The review on fatty acid esters of 3-monochloropropane-1,2-diol highlights their occurrence in food and potential health risks, underscoring the relevance of studying various esters in the context of food safety (Gao, Li, Huang, & Yu, 2019).

Safety and Hazards

N-Boc-ethanolamine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s hazardous to the respiratory system .

Properties

IUPAC Name

methyl (2S)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOXVYSIGXFFRD-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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